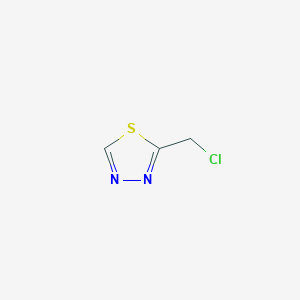
3-Bromocyclobutanecarbonitrile
Übersicht
Beschreibung
3-Bromocyclobutanecarbonitrile is an organic compound with the CAS Number: 1824469-41-1 . It has a molecular weight of 160.01 and its IUPAC name is 3-bromocyclobutane-1-carbonitrile .
Molecular Structure Analysis
The InChI code for 3-Bromocyclobutanecarbonitrile is 1S/C5H6BrN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 . This indicates that the molecule consists of a cyclobutane ring with a bromine atom and a carbonitrile group attached.Physical And Chemical Properties Analysis
3-Bromocyclobutanecarbonitrile has a molecular weight of 160.01 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Spectroscopy and Molecular Structure
- Microwave Spectrum Analysis : Rothschild and Dailey (1962) explored the rotational transitions of isotopic species of bromocyclobutane, contributing to the understanding of molecular structures and bonding in such compounds. This research provides foundational knowledge for studying related molecules like 3-Bromocyclobutanecarbonitrile (Rothschild & Dailey, 1962).
Reactivity and Synthesis
- Cycloaddition Reactions : Boswell et al. (2023) discussed the use of cyclobutadiene reagents in chemical synthesis, including potential reactions involving bromocyclobutadiene, which is structurally similar to 3-Bromocyclobutanecarbonitrile. This research is significant for synthetic organic chemistry and the development of new compounds (Boswell et al., 2023).
- Chemical Transformations : Hoz and Aurbach (1985) examined the reactions and stability of certain cyclobutane derivatives, providing insights into the chemical behavior of closely related structures to 3-Bromocyclobutanecarbonitrile. Their work underscores the importance of electronic effects in chemical reactions (Hoz & Aurbach, 1985).
Structural Analysis
- Infrared Spectroscopy Studies : Rothschild (1966) investigated the infrared spectra of bromocyclobutane, contributing to the understanding of molecular conformations and bonding, which can be applied to studying 3-Bromocyclobutanecarbonitrile. Such studies are crucial in deducing molecular geometry and electronic structure (Rothschild, 1966).
Safety and Hazards
While specific safety and hazard information for 3-Bromocyclobutanecarbonitrile was not found, it’s important to handle all chemicals with appropriate safety precautions. This typically includes using personal protective equipment and working in a well-ventilated area. For more detailed information, one should refer to the material safety data sheet (MSDS) for 3-Bromocyclobutanecarbonitrile .
Eigenschaften
IUPAC Name |
3-bromocyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c6-5-1-4(2-5)3-7/h4-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRODAGZBGRWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromocyclobutanecarbonitrile | |
CAS RN |
1824469-41-1 | |
| Record name | 3-bromocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



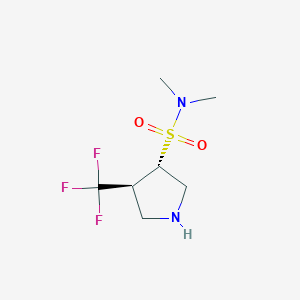
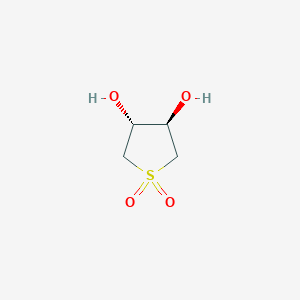
![(1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3420264.png)
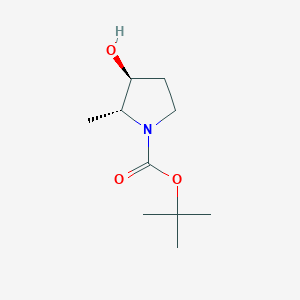

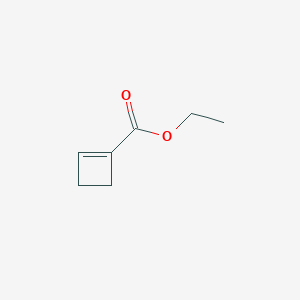
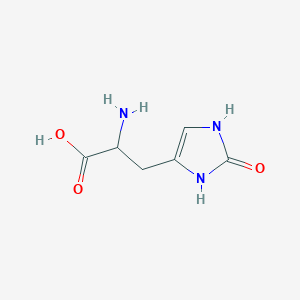

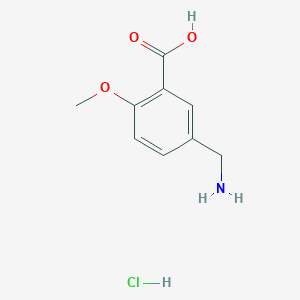
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)

